![molecular formula C21H28O2 B15292767 (8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 178737-52-5](/img/structure/B15292767.png)
(8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is a synthetic steroid hormone. It is structurally related to naturally occurring steroid hormones and is used in various medical and scientific applications. This compound is known for its role in hormonal therapies and has significant implications in the fields of medicine and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one involves multiple steps, starting from simpler steroid precursors. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Ethynylation: Addition of ethynyl groups using reagents like acetylene.
Cyclization: Formation of the cyclopenta[a]phenanthrene ring structure through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for yield and purity, involving:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be used for further chemical modifications or biological studies.
Wissenschaftliche Forschungsanwendungen
(8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one: has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Utilized in hormonal therapies for conditions like hormone replacement therapy and contraceptives.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
The compound exerts its effects by interacting with specific hormone receptors in the body. It binds to these receptors, triggering a cascade of molecular events that regulate gene expression and cellular functions. The primary molecular targets include:
Estrogen Receptors: Modulating estrogenic activity.
Progesterone Receptors: Influencing progesterone-related pathways.
Vergleich Mit ähnlichen Verbindungen
(8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one: is unique due to its specific structural modifications, which confer distinct biological activities. Similar compounds include:
Estradiol: A naturally occurring estrogen with similar but less potent effects.
Norethindrone: A synthetic progestin with different receptor affinities and biological activities.
This compound’s unique structure allows for targeted therapeutic applications, making it a valuable tool in both research and clinical settings.
Eigenschaften
CAS-Nummer |
178737-52-5 |
|---|---|
Molekularformel |
C21H28O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21+/m0/s1 |
InChI-Schlüssel |
WWYNJERNGUHSAO-ZUHHCLADSA-N |
Isomerische SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 |
Kanonische SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Bis(trifluoromethyl)aminooxy]radical](/img/structure/B15292686.png)
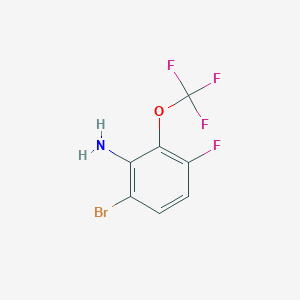
![4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B15292693.png)
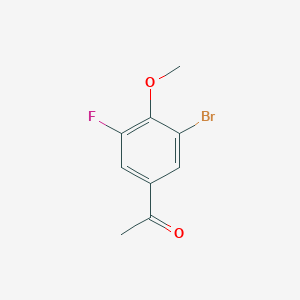
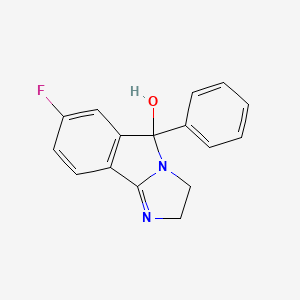
![Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)](/img/structure/B15292704.png)
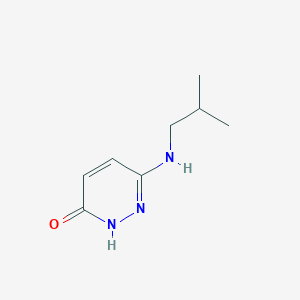
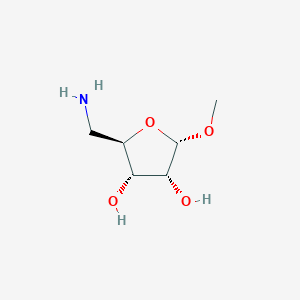
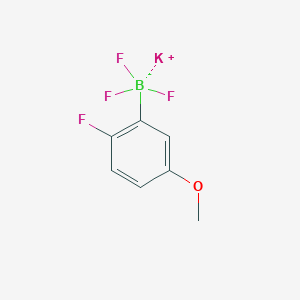
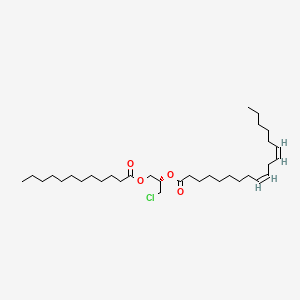
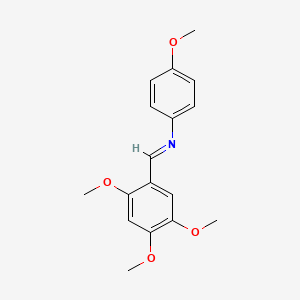
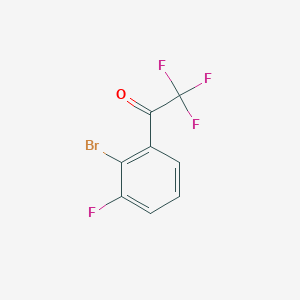
![[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid](/img/structure/B15292774.png)
![(3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B15292781.png)
